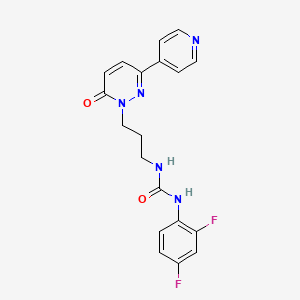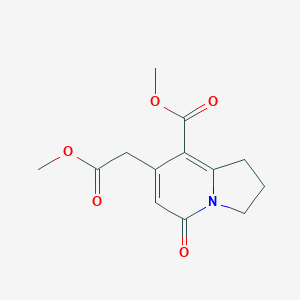
Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MITO-Porter is a cationic lipid-based drug delivery system that is designed to deliver therapeutic molecules, such as siRNA, DNA, and proteins, into cells. It is composed of a cationic lipid, a helper lipid, and a targeting molecule, which can be modified to specifically target certain cells or tissues. MITO-Porter has been shown to efficiently deliver therapeutic molecules into cells both in vitro and in vivo, making it a promising tool for gene therapy and drug delivery.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of α-Pyridones Derivatives : Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate is used in synthesizing α-pyridones derivatives. It's a starting material for highly functionalized pyridone, reacting with various reagents like ethyl iodide and formaldehyde (Malecki et al., 2003).
Facile Synthesis of Novel Compounds : This compound serves as a starting point for synthesizing novel classes like 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one. It undergoes various chemical transformations, including regiospecific conversion to acid and reaction with hydrazine to form hydrazone derivatives (Koza et al., 2013).
Structural Analysis : The compound has been studied for its crystallographic properties, revealing its non-planar structure and the significance of electron delocalization in its molecular configuration (Mukhopadhyyay et al., 1998).
Application in Medicinal Chemistry
Preparation of Indolizinone-Based Compounds : It's utilized in the preparation of indolizinone-based compounds, significant in medicinal chemistry for their diverse biological activities. These include synthesizing compounds like methyl 5-oxo-6-(arylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylates (Mmutlane et al., 2005).
Synthesis of Harmine Derivatives : This compound plays a role in the chemical synthesis of harmine derivatives, offering potential applications in pharmacology (Amanzhan et al., 2020).
Propriétés
IUPAC Name |
methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-11(16)7-8-6-10(15)14-5-3-4-9(14)12(8)13(17)19-2/h6H,3-5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIHQRCDEDSXCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N2CCCC2=C1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(2-methoxy-2-oxoethyl)-5-oxo-1,2,3,5-tetrahydro-8-indolizinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-diisobutylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2421539.png)
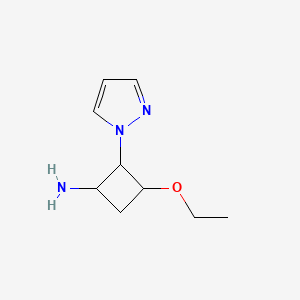
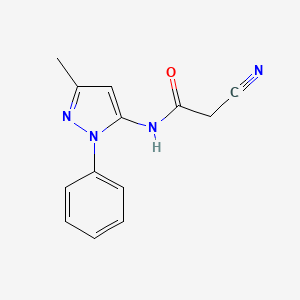
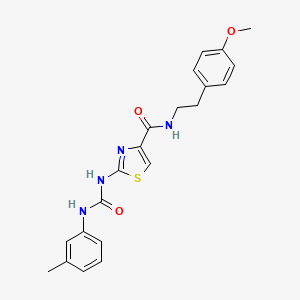

![4-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2421547.png)
![2-[(2-Morpholin-4-yl-2-oxoethyl)-prop-2-ynylamino]acetonitrile](/img/structure/B2421548.png)
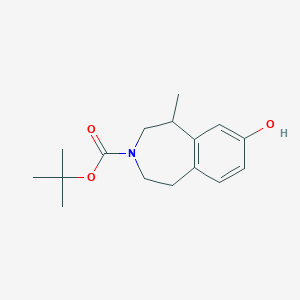
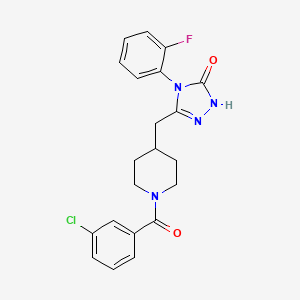
![4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2421555.png)
![N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2421556.png)
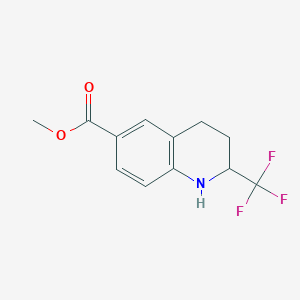
![(4R)-4-benzyl-3-[(2S)-2-[(benzyloxy)methyl]butanoyl]-1,3-oxazolidin-2-one](/img/structure/B2421559.png)
